molecular formula C21H17ClN4O2 B2552978 N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941920-73-6

N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No. B2552978
CAS RN: 941920-73-6
M. Wt: 392.84
InChI Key: QJPGJUDKPZCJOL-UHFFFAOYSA-N
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Description

The compound "N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide" is a structurally complex molecule that is likely to have interesting chemical and physical properties due to its diverse functional groups and aromatic systems. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions and crystallization using solvent mixtures, as described in the second paper. The compound was prepared and then crystallized using a toluene and methanol mixture . This suggests that the synthesis of the target compound might also involve similar coupling reactions and careful selection of solvents for crystallization.

Molecular Structure Analysis

The molecular structure of related acetamides has been investigated using various techniques, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy . These studies have provided detailed information on the geometrical parameters of the molecules, which are in agreement with theoretical calculations . For the compound of interest, similar analytical techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions of the compounds studied, they do mention the presence of intermolecular interactions such as hydrogen bonding and hyper-conjugative interactions . These interactions are crucial in determining the reactivity and interaction of the molecules with other chemical species. The target compound, with its chlorophenyl and pyrazinyl groups, is likely to exhibit similar interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds have been characterized using a variety of methods. The first paper discusses the use of DFT calculations to analyze the stability of the molecule, charge delocalization, and hyperpolarizability, which is relevant for nonlinear optics applications . The second paper provides thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy data, which give insights into the thermal stability and electronic properties of the compound . These techniques could be applied to the target compound to determine its properties.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

One study focused on the synthesis and characterization of pyrazole-acetamide derivatives, specifically targeting their use in creating coordination complexes with Co(II) and Cu(II) ions. These complexes demonstrated significant antioxidant activity, suggesting potential applications in areas where oxidative stress is a concern, such as in the prevention of certain diseases or in the stabilization of pharmaceuticals and food products (Chkirate et al., 2019).

Nonlinear Optical Properties

Another study explored the nonlinear optical properties of crystalline acetamides, including pyrazole-acetamide derivatives. The findings indicate that these compounds have potential applications in photonic devices, such as optical switches and modulators, due to their favorable (hyper)polarizabilities (Castro et al., 2017).

Antitumor Activity

Research into pyrazolo[3,4-d]pyrimidine derivatives, which share a structural motif with the compound , has shown that some of these derivatives exhibit antitumor activity against human breast adenocarcinoma cell lines. This suggests potential applications in cancer research and therapy (El-Morsy et al., 2017).

Antibacterial Activity

A study on coordination complexes constructed from pyrazole-acetamide and pyrazole-quinoxaline revealed outstanding antibacterial activity against common strains such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in the development of new antibacterial agents (Chkirate et al., 2022).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the condensation of 3-chloroaniline with 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid, followed by reduction and acetylation.", "Starting Materials": [ "3-chloroaniline", "2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 3-chloroaniline in methanol and add 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid and pyridine. Stir the mixture at room temperature for 24 hours.", "Step 2: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 3: Concentrate the organic layer and dissolve the residue in methanol. Add sodium borohydride and stir at room temperature for 2 hours.", "Step 4: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 5: Concentrate the organic layer and dissolve the residue in acetic anhydride. Stir at room temperature for 2 hours.", "Step 6: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 7: Concentrate the organic layer and purify the product by column chromatography to obtain N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide." ] }

CAS RN

941920-73-6

Product Name

N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Molecular Formula

C21H17ClN4O2

Molecular Weight

392.84

IUPAC Name

N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C21H17ClN4O2/c1-14-5-7-15(8-6-14)18-12-19-21(28)25(9-10-26(19)24-18)13-20(27)23-17-4-2-3-16(22)11-17/h2-12H,13H2,1H3,(H,23,27)

InChI Key

QJPGJUDKPZCJOL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

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